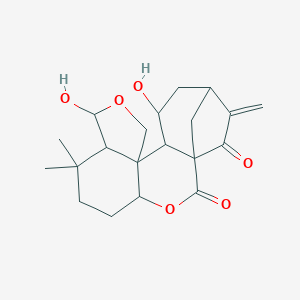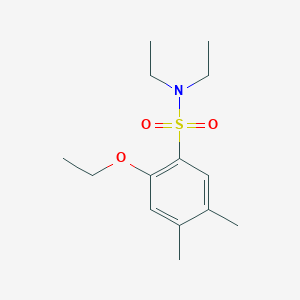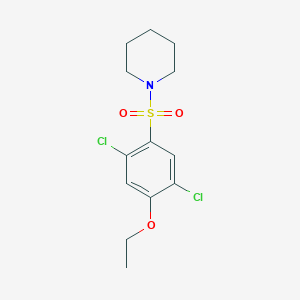
Epinodosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nodosin is a diterpenoid compound extracted from the medicinal plant Rabdosia serra (Maxim.) Hara. It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties . The molecular formula of nodosin is C20H26O6, and it is characterized by its colorless crystalline solid form with a bitter taste .
Wissenschaftliche Forschungsanwendungen
Nodosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Nodosin wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Es wurde gezeigt, dass Nodosin die Proliferation, Migration und Klonogenität von Krebszellen hemmt.
Medizin: Nodosin zeigt eine signifikante Antikrebsaktivität, insbesondere gegen Darmkrebs und Blasenkrebs Es hat auch entzündungshemmende und antibakterielle Eigenschaften.
Industrie: Nodosin wird bei der Entwicklung potenzieller Therapeutika und als Insektenwachstumsinhibitor eingesetzt.
5. Wirkmechanismus
Nodosin entfaltet seine Wirkung über verschiedene Mechanismen:
Oxidativer Stress: Nodosin induziert oxidativen Stress in Zellen, indem es die Konzentration reaktiver Sauerstoffspezies erhöht.
Apoptose und Autophagie: Nodosin induziert Apoptose und Autophagie in Krebszellen, indem es die Hämoxygenase 1 und andere verwandte Proteine hochreguliert.
Molekulare Ziele: Nodosin zielt unter anderem auf Tribbles-Pseudokinase 3 und oxidativen Stress-induzierten Wachstumsinhibitor 1, um seine Wirkung auszuüben.
Wirkmechanismus
Target of Action
Epindosin primarily targets the smooth muscles in the body . It is an antispasmodic agent, meaning it works to prevent or reduce muscle spasms . This makes it particularly effective in treating conditions involving smooth muscle spasms, such as gastrointestinal tract spasms, ureteric and biliary colic .
Mode of Action
Epindosin operates as an anticholinergic medication . It works by blocking the effect of a chemical messenger known as acetylcholine, thereby relaxing the smooth muscles of the cervix and intestine . This relaxation of the muscles helps to control pain due to smooth muscle spasm and hasten the dilation of the cervix during labor .
Biochemical Pathways
By blocking the effect of acetylcholine, Epindosin can disrupt the normal signaling processes in the body, leading to the relaxation of smooth muscles .
Pharmacokinetics
When administered intramuscularly, the onset of action can be observed within 20-30 minutes .
Result of Action
The primary result of Epindosin’s action is the relief of smooth muscle pain, stiffness, or spasm, thereby improving muscle movement . It helps relieve pain due to periods (menstrual pain), pain after surgery, stomach pain etc . It relaxes the muscles and improves the patient’s condition, helping to treat cramps, pain, bloating, and discomfort .
Action Environment
The efficacy and stability of Epindosin can be influenced by various environmental factors. For instance, patients with an excessive amount of thyroid hormone in the blood, cardiac insufficiency, cardiac failure, and those who have undergone cardiac surgery may experience worsened conditions when taking Epindosin .
Biochemische Analyse
Biochemical Properties
Epindosin has been found to exhibit moderate cytotoxicity against HL-60 cells, with an IC50 value of 10.4 μM The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function
Molecular Mechanism
Given its cytotoxicity against HL-60 cells, it is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Nodosin umfasst mehrere wichtige Schritte, darunter die Polarisierung von Benzolsulfurblättern, Oxidation und Nitrierung . Detaillierte Verfahren für die spezifische Herstellung finden sich in Handbüchern und Literatur zur organischen Synthese.
Industrielle Produktionsverfahren: Die industrielle Produktion von Nodosin erfolgt typischerweise durch Extraktion aus der Pflanze Rabdosia serra. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, Reinigung und Kristallisation, um reines Nodosin zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nodosin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Nodosin kann oxidativen Stress in Zellen induzieren und zur Bildung reaktiver Sauerstoffspezies führen.
Reduktion: Nodosin kann unter bestimmten Bedingungen reduziert werden, obwohl detaillierte Reduktionspfade weniger häufig untersucht werden.
Substitution: Nodosin kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Starke Nukleophile wie Natriumhydroxid können Substitutionsreaktionen erleichtern.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von Nodosin, die unterschiedliche biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Nodosin ist unter den Diterpenoiden aufgrund seiner starken Antikrebs- und entzündungshemmenden Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:
Oridonin: Ein weiteres Diterpenoid mit signifikanter Antikrebsaktivität.
Isodon-Diterpenoide: Eine Gruppe von Verbindungen mit ähnlichen Strukturen und biologischen Aktivitäten.
Nodosin zeichnet sich durch seine Fähigkeit aus, sowohl Apoptose als auch Autophagie in Krebszellen zu induzieren, was es zu einem vielversprechenden Kandidaten für die Entwicklung therapeutischer Medikamente macht .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound Nodosin can be achieved through a multi-step organic synthesis approach.", "Starting Materials": [ "2-hydroxy-4-methoxybenzaldehyde", "ethyl acetoacetate", "methylamine hydrochloride", "copper(II) sulfate pentahydrate", "sodium hydroxide", "sodium borohydride", "potassium carbonate", "iodine", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-hydroxy-4-methoxybenzaldehyde and ethyl acetoacetate in the presence of potassium carbonate to form 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanenitrile.", "Step 2: Reduction of 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanenitrile with sodium borohydride in the presence of acetic acid to form 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanamide.", "Step 3: Reaction of 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanamide with methylamine hydrochloride in ethanol to form N-(3-(2-hydroxy-4-methoxyphenyl)-3-oxopropyl)methylamine.", "Step 4: Cyclization of N-(3-(2-hydroxy-4-methoxyphenyl)-3-oxopropyl)methylamine with copper(II) sulfate pentahydrate and sodium hydroxide to form 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-chromen-4-one.", "Step 5: Oxidation of 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-chromen-4-one with iodine in the presence of sodium hydroxide to form Nodosin." ] } | |
CAS-Nummer |
10391-09-0 |
Molekularformel |
C20H26O6 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(1S,4S,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,16-,19+,20+/m1/s1 |
InChI-Schlüssel |
WZYJEEIAFBHYJS-SONIPUFESA-N |
Isomerische SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C |
SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Kanonische SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Aussehen |
Powder |
| 10391-09-0 | |
Synonyme |
nodosin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)









